2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide

Description

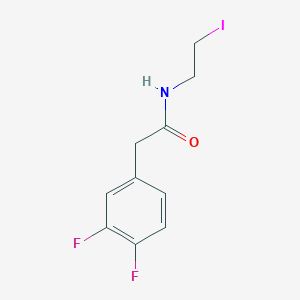

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2INO/c11-8-2-1-7(5-9(8)12)6-10(15)14-4-3-13/h1-2,5H,3-4,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFGLKBIBXJTMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)NCCI)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-difluoroaniline and 2-iodoethanol.

Formation of Intermediate: 3,4-difluoroaniline is reacted with acetic anhydride to form 3,4-difluoroacetanilide.

Iodination: The intermediate 3,4-difluoroacetanilide is then reacted with 2-iodoethanol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.

Major Products

Substitution Reactions: Products include azides, nitriles, and thioethers.

Oxidation and Reduction: Products include alcohols, aldehydes, and carboxylic acids.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of acetamides can exhibit significant anticancer properties. The introduction of halogen atoms, such as fluorine and iodine, can enhance the lipophilicity and bioavailability of these compounds, making them promising candidates for anticancer agents .

- Antimicrobial Properties : The structural characteristics of 2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide suggest potential activity against various microbial strains. Compounds with similar structures have demonstrated efficacy against resistant bacterial strains, highlighting the need for further exploration of this compound in antimicrobial studies .

- Inflammation Modulation : The compound may also play a role in modulating inflammatory responses. Studies on related acetamide derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process . This suggests that this compound could be evaluated for its anti-inflammatory properties.

Synthetic Biology Applications

- Bioconjugation : The presence of the iodoethyl group makes this compound suitable for bioconjugation reactions. It can be utilized to attach biomolecules or fluorescent tags to proteins or nucleic acids, facilitating studies in cellular imaging and tracking biological processes.

- Drug Delivery Systems : The unique chemical structure allows for the potential development of drug delivery systems that can target specific tissues or cells. The ability to modify the compound further could lead to enhanced targeting mechanisms in therapeutic applications .

Material Science Applications

- Organic Electronics : Compounds with similar structural motifs have been investigated for use in organic electronic devices due to their electronic properties. The incorporation of fluorine atoms can improve charge transport characteristics, making this compound a candidate for further exploration in organic semiconductors.

- Polymer Chemistry : The acetamide functional group can be used to synthesize various polymeric materials with tailored properties. These polymers could find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics.

Case Studies

A comprehensive review of related compounds indicates that modifications to the acetamide structure significantly impact biological activity and material properties. For instance:

- A study on related flavonoid acetamides demonstrated improved bioavailability and antioxidant activity through structural modifications .

- Research on pyrimidine derivatives highlighted their anti-inflammatory effects and structure-activity relationships (SAR), suggesting similar investigations could be fruitful for this compound .

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The iodoethyl group can participate in various biochemical reactions, potentially leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide, highlighting differences in substituents, synthesis, and physicochemical properties:

Key Observations:

Substituent Effects on Reactivity: Halogen substituents (e.g., Br, Cl, F) on the phenyl ring enhance electrophilicity and influence crystal packing via halogen bonding. For example, 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide exhibits stronger intermolecular C–H⋯Br interactions compared to its chloro analog .

Conformational Flexibility :

- Dihedral angles between the acetamide group and aromatic rings vary significantly. For instance, in N-(3,4-difluorophenyl)-2,2-diphenylacetamide, the acetamide plane is twisted by 88.26° relative to the difluorophenyl ring, stabilizing intramolecular C–H⋯O interactions .

- In contrast, 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide shows a smaller dihedral angle (65.2°) between the two phenyl rings, favoring intermolecular N–H⋯O hydrogen bonds .

Synthetic Methodology: Most analogs are synthesized via carbodiimide-mediated coupling of arylacetic acids with substituted anilines, followed by crystallization from polar solvents (e.g., dichloromethane/methanol) . The 2-iodoethyl group in the target compound may require specialized reagents (e.g., iodoethane) or protective strategies to avoid iodine displacement during synthesis.

Biological and Coordination Chemistry :

- Naphthyridine-based acetamides (e.g., ANA 9 in ) demonstrate anti-mycobacterial activity, suggesting that the 3,4-difluorophenyl moiety could synergize with metal-coordinating groups for therapeutic applications .

- Thiazole-containing analogs () exhibit strong N–H⋯N dimerization, a feature exploitable in designing supramolecular assemblies .

Biological Activity

2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound includes a difluorophenyl group and an iodoethyl moiety, which contribute to its lipophilicity and biological activity. The structural characteristics can enhance its ability to penetrate cellular membranes and interact with various biological targets.

The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets. The difluorophenyl group enhances lipophilicity, facilitating membrane penetration, while the iodoethyl group may participate in biochemical reactions leading to active metabolites. This dual functionality positions the compound as a promising candidate for further pharmacological exploration.

Antagonistic Effects on P2X7 Receptors

Research has indicated that compounds structurally related to this compound exhibit antagonistic effects on P2X7 receptors. These receptors are involved in various physiological processes, including inflammation and pain signaling. Studies measuring agonist-stimulated ethidium accumulation in cells expressing recombinant P2X7 receptors have shown that such compounds can modulate receptor activity in a non-competitive manner .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, derivatives with similar structural features have demonstrated significant cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines, with IC50 values indicating potent anti-proliferative activity. The mechanism underlying this activity often involves the induction of apoptosis and disruption of cell cycle progression .

Case Studies and Research Findings

- Study on P2X7 Receptor Antagonists :

-

Cytotoxicity Assessment :

- A series of experiments tested the cytotoxic effects of structurally similar compounds on several cancer cell lines, revealing that modifications in halogen substituents significantly influenced biological activity. Compounds with fluorine substitutions showed enhanced potency compared to their non-fluorinated counterparts .

Table 1: Summary of Biological Activities

| Compound Name | Target | Activity Type | IC50 Value (µM) |

|---|---|---|---|

| This compound | P2X7 Receptor | Antagonist | Not specified |

| Related Compound A | MCF-7 Cell Line | Cytotoxicity | 0.057 |

| Related Compound B | HCT-116 Cell Line | Cytotoxicity | 0.081 |

| Related Compound C | HepG-2 Cell Line | Cytotoxicity | 0.119 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide?

- Methodological Answer : The synthesis typically involves coupling 3,4-difluorophenylacetic acid with 2-iodoethylamine via an activation reagent (e.g., HATU or EDCI) in anhydrous DMF or THF under nitrogen. Reaction conditions (e.g., 0–5°C for 2 hours, followed by room temperature for 12 hours) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (60–75%) and purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The 3,4-difluorophenyl group shows aromatic protons as a doublet-of-doublets (δ 7.2–7.5 ppm), while the iodoethyl group exhibits characteristic splitting (CH₂I at δ 3.1–3.4 ppm). Fluorine coupling in ¹³C NMR confirms substituent positions .

- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~550 cm⁻¹ (C-I) validate functional groups .

- HRMS : Exact mass calculation (e.g., [M+H]⁺) confirms molecular formula .

Q. What solvent systems are recommended for solubility and stability during biological assays?

- Methodological Answer : Use DMSO as a stock solvent (10 mM) due to the compound’s hydrophobicity. For aqueous assays, dilute with PBS (pH 7.4) containing 0.1% Tween-80 to prevent precipitation. Stability tests (HPLC at 24/48 hours) under assay conditions are mandatory .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine the structure of this iodine-containing compound?

- Methodological Answer : The iodine atom’s high electron density facilitates phase determination in SHELXD. Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) minimizes radiation damage. SHELXL refinement includes anisotropic displacement parameters for iodine and fluorine atoms. Final validation with R-factor < 0.05 and residual electron density < 1 e⁻/ų ensures accuracy .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Test 0.1–100 μM ranges in triplicate to establish IC₅₀ variability.

- Metabolic Stability : Assess liver microsomal degradation (e.g., human vs. murine) to explain interspecies differences.

- Target Selectivity : Use kinase profiling panels or proteome-wide affinity pulldowns to identify off-target effects .

Q. How to design SAR studies for optimizing anticancer activity?

- Methodological Answer :

- Core Modifications : Replace iodine with bromine or chlorine to assess halogen bonding effects.

- Side Chain Variations : Substitute the iodoethyl group with azidoethyl for click chemistry-based functionalization.

- Biological Testing : Compare cytotoxicity (MTT assay) in HeLa vs. MCF-7 cells and apoptosis markers (caspase-3/7 activation) .

Q. What in vitro assays validate target engagement for neuroprotective or antiviral claims?

- Methodological Answer :

- Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s method) or viral proteases (FRET-based assays).

- Cellular Models : Use SH-SY5Y neurons for neuroprotection or Vero E6 cells for antiviral activity (plaque reduction assay).

- SPR/BLI : Quantify binding kinetics (KD, kon/koff) to recombinant targets .

Q. How to address stability challenges of the iodoethyl group under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.